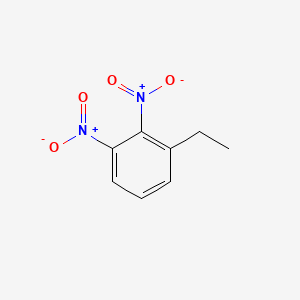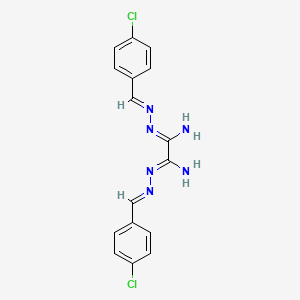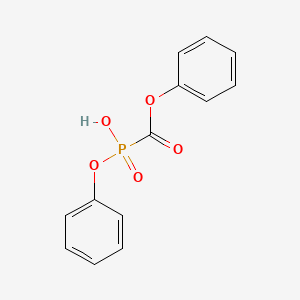
Ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate is an organic compound that belongs to the class of diazenecarboxylates. This compound is characterized by the presence of an ethyl ester group, an acetyloxy group, and a diazenecarboxylate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate typically involves the reaction of ethyl diazenecarboxylate with an appropriate acetyloxy-substituted precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or methanol, and may require the presence of a catalyst or a base to facilitate the reaction. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated reactors and advanced purification techniques, such as chromatography or crystallization, ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
Ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the diazenecarboxylate moiety to amines or other reduced forms.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
Ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of ethyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate involves its interaction with specific molecular targets. The diazenecarboxylate moiety can participate in redox reactions, while the acetyloxy group can undergo hydrolysis or substitution. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
Ethyl diazenecarboxylate: A simpler analog without the acetyloxy group.
Methyl 2-(1-(acetyloxy)-1-methylethyl)diazenecarboxylate: A similar compound with a methyl ester group instead of an ethyl ester.
Ethyl 2-(1-hydroxy-1-methylethyl)diazenecarboxylate: A related compound with a hydroxy group instead of an acetyloxy group.
Uniqueness
This compound is unique due to the presence of both the acetyloxy and diazenecarboxylate groups, which confer distinct reactivity and potential applications. Its structural features allow for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts.
属性
CAS 编号 |
6971-81-9 |
|---|---|
分子式 |
C8H14N2O4 |
分子量 |
202.21 g/mol |
IUPAC 名称 |
2-[(E)-ethoxycarbonyldiazenyl]propan-2-yl acetate |
InChI |
InChI=1S/C8H14N2O4/c1-5-13-7(12)9-10-8(3,4)14-6(2)11/h5H2,1-4H3/b10-9+ |
InChI 键 |
JVRRYCCNWITMTO-MDZDMXLPSA-N |
手性 SMILES |
CCOC(=O)/N=N/C(C)(C)OC(=O)C |
规范 SMILES |
CCOC(=O)N=NC(C)(C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















